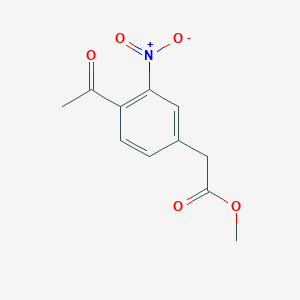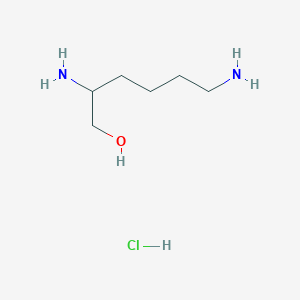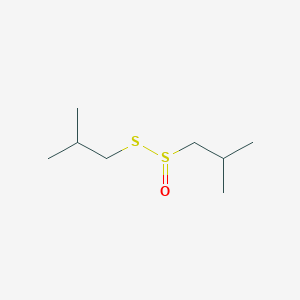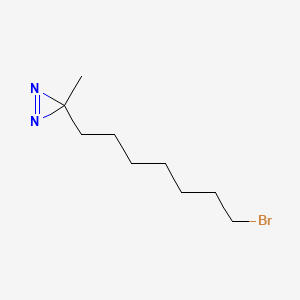
3-(7-Bromoheptyl)-3-methyl-3H-diazirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7-Bromoheptyl)-3-methyl-3H-diazirine is an organic compound that belongs to the class of diazirines. Diazirines are three-membered ring compounds containing two nitrogen atoms and one carbon atom. They are known for their utility in photoaffinity labeling, a technique used to study molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Bromoheptyl)-3-methyl-3H-diazirine typically involves multiple steps. One common method starts with the preparation of 7-bromoheptan-1-ol, which is then converted to 7-bromoheptan-1-amine. This intermediate is further reacted with methyl isocyanate to form the desired diazirine compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as triphenylphosphine and carbon tetrabromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
3-(7-Bromoheptyl)-3-methyl-3H-diazirine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Photolysis: Upon exposure to UV light, the diazirine ring can break, forming reactive carbene intermediates.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
科学的研究の応用
3-(7-Bromoheptyl)-3-methyl-3H-diazirine is widely used in scientific research, particularly in:
Chemistry: As a photoaffinity label to study molecular interactions.
Biology: To investigate protein-ligand interactions.
Medicine: In drug discovery to identify binding sites of potential drug candidates.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(7-Bromoheptyl)-3-methyl-3H-diazirine involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, allowing for the study of molecular interactions. The primary molecular targets are often proteins and nucleic acids, and the pathways involved include covalent modification of these biomolecules .
類似化合物との比較
Similar Compounds
- 3-(7-Bromoheptyl)-3-phenyl-3H-diazirine
- 3-(7-Bromoheptyl)-3-ethyl-3H-diazirine
Uniqueness
3-(7-Bromoheptyl)-3-methyl-3H-diazirine is unique due to its specific alkyl chain length and the presence of a bromine atom, which makes it particularly useful for certain types of photoaffinity labeling. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
特性
分子式 |
C9H17BrN2 |
|---|---|
分子量 |
233.15 g/mol |
IUPAC名 |
3-(7-bromoheptyl)-3-methyldiazirine |
InChI |
InChI=1S/C9H17BrN2/c1-9(11-12-9)7-5-3-2-4-6-8-10/h2-8H2,1H3 |
InChIキー |
VIBALJJLGDFYRB-UHFFFAOYSA-N |
正規SMILES |
CC1(N=N1)CCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)

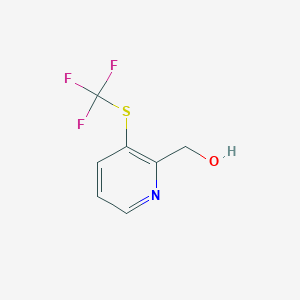
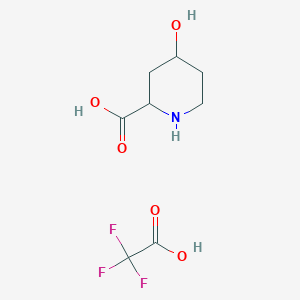
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661274.png)

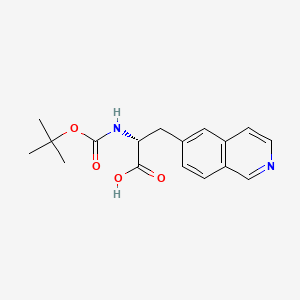
![Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)
